molecular formula C11H14O B8793186 Allyl 3,5-dimethylphenyl ether CAS No. 20531-93-5

Allyl 3,5-dimethylphenyl ether

Cat. No. B8793186
CAS RN: 20531-93-5
M. Wt: 162.23 g/mol
InChI Key: ZCWJFWKKNDSYFY-UHFFFAOYSA-N
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Description

Allyl 3,5-dimethylphenyl ether is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allyl 3,5-dimethylphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 3,5-dimethylphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

20531-93-5

Product Name

Allyl 3,5-dimethylphenyl ether

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1,3-dimethyl-5-prop-2-enoxybenzene

InChI

InChI=1S/C11H14O/c1-4-5-12-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3

InChI Key

ZCWJFWKKNDSYFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1000 g of 3,5-dimethylphenol (A) were dissolved in 1000 ml of acetone, 980 g of allyl bromide were added dropwise, and 114.8 g of potassium carbonate were subsequently added. The mixture was refluxed for 18 hours and then cooled. The potassium carbonate was filtered off, and the filtrate was treated with 3000 ml of water. It was extracted three times using tert-butyl methyl ether, and the organic phases were combined and washed twice using in each case 300 ml of 10% strength sodium hydroxide solution. The organic phase was dried over potassium carbonate and filtered, and the filtrate was concentrated. After distillation, 837 g (64% of theory) of allyl 3,5-dimethylphenyl ether of a boiling point of 98 to 110° C. at 10 mbar were obtained.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
980 g
Type
reactant
Reaction Step Two
Quantity
114.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 3,5-dimethylphenol and allyl bromide, the title compound was synthesized in the same manner as in Reference Example 213. Yield 78%. Oily matter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

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